molecular formula C13H19N3O3 B2941116 N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide CAS No. 1170062-50-6

N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No.: B2941116
CAS No.: 1170062-50-6
M. Wt: 265.313
InChI Key: SXUGRBNHBQFXFU-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a pyrimidinone derivative featuring a 6-methyl-substituted tetrahydropyrimidinone core linked to a cyclohexyl group via an acetamide bridge. The compound’s structure combines a rigid heterocyclic ring with a lipophilic cyclohexyl moiety, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-cyclohexyl-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-8-10(12(18)16-13(19)14-8)7-11(17)15-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,15,17)(H2,14,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUGRBNHBQFXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from uracil derivatives. One common method involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide involves scaling up the laboratory procedures. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis and Herbicidal Activity of N-2,4-Disubstituted-5- (3-methyl ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_2{Synthesis and Herbicidal Activity of N-2,4-Disubstituted-5- (3-methyl .... It serves as a precursor in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential herbicidal properties[_{{{CITATION{{{2{Synthesis and Herbicidal Activity of N-[2,4-Disubstituted-5- (3-methyl ...](https://sioc-journal.cn/Jwk_yjhx/EN/abstract/abstract337066.shtml). It has shown significant activity against various plant species, making it a candidate for developing new herbicides[{{{CITATION{{{_2{Synthesis and Herbicidal Activity of N-2,4-Disubstituted-5- (3-methyl ....

Medicine: The compound has been investigated for its pharmacological properties, including its potential use as an antiviral or antibacterial agent[_{{{CITATION{{{_2{Synthesis and Herbicidal Activity of N-2,4-Disubstituted-5- (3-methyl .... Its derivatives are being explored for their therapeutic effects in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals[_{{{CITATION{{{_2{Synthesis and Herbicidal Activity of N-2,4-Disubstituted-5- (3-methyl .... Its versatility and reactivity make it a valuable component in the synthesis of various products.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets[_{{{CITATION{{{2{Synthesis and Herbicidal Activity of N-[2,4-Disubstituted-5- (3-methyl ...](https://sioc-journal.cn/Jwk_yjhx/EN/abstract/abstract337066.shtml). The compound may inhibit enzymes or bind to receptors, leading to its biological activity[{{{CITATION{{{_2{Synthesis and Herbicidal Activity of N-2,4-Disubstituted-5- (3-methyl .... The exact pathways and targets depend on the specific application and derivatives involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound differs from analogs primarily in the N-substituent on the acetamide group and substituents on the pyrimidinone ring. Key comparisons include:

Table 1: Comparative Data for Selected Pyrimidinone Derivatives
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Substituents
Target Compound
N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
C₁₄H₁₉N₃O₃ 285.33 Not reported Not reported Cyclohexyl, 6-methyl
N-benzyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide C₁₄H₁₅N₃O₃ 273.29 Not reported Not reported Benzyl, 6-methyl
2-Chloro-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide C₇H₈ClN₃O₃ 217.61 No data No data Chloro, 6-methyl
N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenoxyacetamide (Compound 34) C₁₃H₁₆N₄O₄ 308.29 289–293 88 Phenoxy, 6-amino, 3-ethyl
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S 344.21 230 80 Thioether, dichlorophenyl

Key Observations :

  • Substituent Effects on Melting Points: Aromatic substituents (e.g., phenoxy in Compound 34) correlate with higher melting points (>265°C) due to enhanced intermolecular interactions (e.g., π-π stacking), whereas aliphatic groups like cyclohexyl may lower melting points .
  • Yield Trends: Alkylation reactions with electron-rich aryl groups (e.g., phenoxy) achieve higher yields (~88%) compared to aliphatic substituents, likely due to improved reaction kinetics .

Biological Activity

Chemical Structure and Properties

N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is characterized by a complex structure that includes a cyclohexyl group and a tetrahydropyrimidine moiety. The molecular formula is C15H22N2O3C_{15}H_{22}N_2O_3, and it has a molecular weight of approximately 278.35 g/mol. The structural features suggest potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain tetrahydropyrimidine derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have reported moderate cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 15 to 30 µM, indicating promising activity compared to standard chemotherapeutics .

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in cancer cells.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases .
  • Antioxidant Activity : The presence of dioxo groups may confer antioxidant properties, which can contribute to cellular protection against oxidative stress.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC (µg/mL or µM)
Compound AAntibacterialStaphylococcus aureus32
Compound BAnticancerMCF-725
Compound CAnticancerA54915
Compound DAntioxidantN/AN/A

Case Study 1: Anticancer Efficacy

In a controlled study involving this compound on MCF-7 breast cancer cells, researchers observed a dose-dependent increase in apoptotic markers after treatment with the compound at concentrations ranging from 10 to 50 µM. Flow cytometry analysis revealed an increase in early and late apoptotic cells at higher doses .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of related tetrahydropyrimidine derivatives against clinical isolates of E. coli and Klebsiella pneumoniae. The results indicated that these compounds had significant antibacterial activity with MIC values comparable to conventional antibiotics .

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